molecular formula C16H21N3O2 B2851055 2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide CAS No. 1607289-71-3

2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide

Cat. No.: B2851055
CAS No.: 1607289-71-3
M. Wt: 287.363
InChI Key: DOILMGRATZIXPS-UHFFFAOYSA-N
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Description

2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes an acetyl group, a phenylethylamine moiety, and a cyanopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide typically involves multiple steps:

  • Formation of the Acetylated Amine: : The initial step involves the acetylation of 2-phenylethylamine. This can be achieved by reacting 2-phenylethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Introduction of the Cyanopropyl Group: : The next step involves the introduction of the cyanopropyl group. This can be done by reacting the acetylated amine with 2-bromo-2-methylpropanenitrile in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

  • Final Coupling Reaction: : The final step involves coupling the intermediate with acetamide. This can be achieved by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger reactors and more efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the nitrile group to an amine or the carbonyl group to an alcohol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or cyanopropyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

  • Medicinal Chemistry: : The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific receptors or enzymes in the body.

  • Pharmaceuticals: : It may serve as an intermediate in the synthesis of pharmaceutical compounds, especially those requiring specific functional groups for activity.

  • Materials Science: : The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

  • Biological Research: : Its potential biological activity makes it a candidate for studies in cell biology and biochemistry, particularly in understanding its interactions with biological molecules.

Mechanism of Action

The mechanism by which 2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide: can be compared with other compounds having similar functional groups, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-13(20)19(10-9-14-7-5-4-6-8-14)11-15(21)18-16(2,3)12-17/h4-8H,9-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOILMGRATZIXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)CC(=O)NC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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